

(R)-2-Methylpiperazine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Methylpiperazine

Cat. No.: B1662055

[Get Quote](#)

An In-depth Technical Guide to **(R)-2-Methylpiperazine**: Chemical Structure, Stereochemistry, and Application

Introduction

2-Methylpiperazine is a heterocyclic organic compound that serves as a critical building block in medicinal chemistry and pharmaceutical development.^{[1][2]} Its structure contains a piperazine ring substituted with a methyl group, which introduces a chiral center at the second carbon position. This chirality results in two distinct enantiomers: **(R)-2-Methylpiperazine** and **(S)-2-Methylpiperazine**. These enantiomers often exhibit different pharmacological and toxicological profiles, making the synthesis and isolation of the enantiomerically pure forms, particularly the (R)-enantiomer, a subject of significant interest for researchers and drug development professionals.^[3] **(R)-2-Methylpiperazine** is a valuable synthon, notably in the preparation of certain quinolone antibacterials.^{[4][5][6]}

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analysis of **(R)-2-Methylpiperazine**, tailored for professionals in the chemical and pharmaceutical sciences.

Chemical Structure and Stereochemistry Molecular Structure

(R)-2-Methylpiperazine consists of a six-membered piperazine ring with a methyl group at the C2 position. The "R" designation, derived from the Latin *rectus* (right), describes the absolute

configuration of the stereocenter according to the Cahn-Ingold-Prelog (CIP) priority rules.

- IUPAC Name: (2R)-2-methylpiperazine[6]
- Molecular Formula: C₅H₁₂N₂[5]
- Molecular Weight: 100.16 g/mol [5]
- CAS Number: 75336-86-6[5]

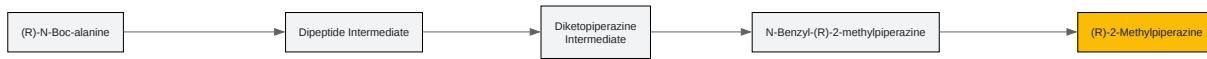
The image you are requesting does not exist or is no longer available.

imgur.com

Caption: 2D Chemical Structure of **(R)-2-Methylpiperazine**.

Physicochemical Properties

The physical and chemical properties of **(R)-2-Methylpiperazine** are essential for its handling, purification, and application in synthesis. The data below is compiled from various chemical suppliers and literature sources.


Property	Value	Reference(s)
Appearance	White to light yellow crystalline powder or solid	[6][7]
Melting Point	91-93 °C	[5][6]
Boiling Point	155-156 °C	[6]
Optical Rotation $[\alpha]D^{20}$	-16.5° (c=5 in benzene)	[5]
Solubility	Soluble in water	[6][7]
pKa	9.31 ± 0.40 (Predicted)	[6]
InChI Key	JOMNTHCQHJPVAZ-RXMQYKEDSA-N	[5]
SMILES	C[C@@H]1CNCCN1	[5]

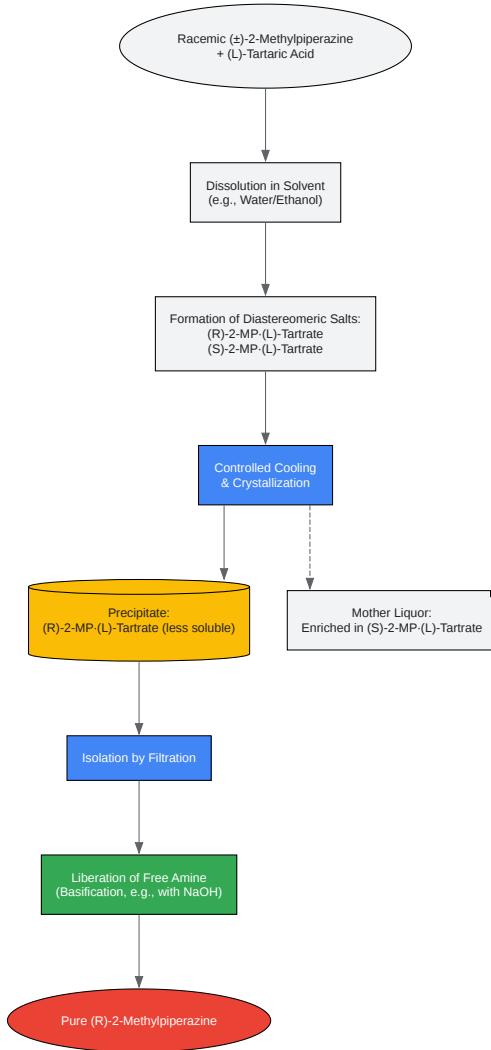
Synthesis and Chiral Resolution

Obtaining enantiomerically pure **(R)-2-Methylpiperazine** can be achieved through two primary strategies: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis from N-Boc-alanine

An effective method for preparing enantiomerically pure **(R)-2-methylpiperazine** involves a multi-step synthesis starting from **(R)-N-Boc-alanine**. This approach avoids the need for chiral resolution. The key stages include peptide coupling, cyclization to a diketopiperazine, reduction, and final deprotection.[4]

[Click to download full resolution via product page](#)


Caption: Enantioselective synthesis workflow for **(R)-2-Methylpiperazine**.

Experimental Protocol: Improved Synthesis of **(R)-2-Methylpiperazine**[4]

- Peptide Coupling: (R)-N-Boc-alanine is coupled with ethyl N-benzylglycinate using standard peptide coupling methods to yield the corresponding dipeptide.
- Cyclization: The Boc protecting group is removed from the dipeptide using HCl gas. Subsequent neutralization of the resulting salt efficiently cyclizes the intermediate to form the N-benzyl diketopiperazine.
- Reduction: The diketopiperazine intermediate is reduced to N-benzyl-**(R)-2-methylpiperazine** using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Deprotection: The final step involves the catalytic removal of the N-benzyl group via hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield the desired **(R)-2-Methylpiperazine** product.

Chiral Resolution of Racemic 2-Methylpiperazine

Chiral resolution by diastereomeric salt crystallization is a widely used industrial method for separating enantiomers.^[8] This technique utilizes an enantiomerically pure resolving agent, such as (L)-tartaric acid, to form diastereomeric salts with the racemic mixture. These salts possess different solubilities, allowing for their separation via fractional crystallization.^[3]

[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with (L)-Tartaric Acid[3][7]

- Diastereomeric Salt Formation:

- Dissolve (L)-tartaric acid in a suitable solvent, such as water or an alcohol/water mixture. The molar ratio of tartaric acid to racemic 2-methylpiperazine is a critical parameter, often starting at 1:1.[9]
- Add racemic (±)-2-methylpiperazine to the solution.
- Heat the mixture until all components are fully dissolved (e.g., to ~85 °C).[3]

- Crystallization and Isolation:
 - Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt, **(R)-2-methylpiperazine-(L)-tartrate**. Seeding with pre-existing crystals of the desired salt can facilitate this process.[\[3\]](#)
 - Age the mixture at a controlled temperature (e.g., 68-74 °C) before further cooling (e.g., to 12-18 °C) to maximize the yield of the precipitate.[\[3\]](#)
 - Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
- Liberation of the Free Amine:
 - Dissolve the isolated diastereomeric salt in water.
 - Basify the solution with a strong base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free **(R)-2-methylpiperazine**.[\[8\]](#)
 - Extract the product with a suitable organic solvent (e.g., toluene or dichloromethane), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the pure enantiomer.[\[8\]](#)

Quantitative Analysis

The success of a chiral synthesis or resolution is quantified by the enantiomeric excess (e.e.), which measures the purity of the final product.

Determination of Enantiomeric Excess (e.e.)

Enantiomeric excess is a critical parameter for chiral compounds used in pharmaceuticals. It is typically determined using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary phase. The principle involves the differential interaction of the two enantiomers with the chiral column, leading to different retention times and allowing for their separation and quantification.

The e.e. is calculated as: e.e. (%) = (|[R] - [S]| / (|[R] + [S]|)) x 100

Where $[R]$ and $[S]$ are the concentrations or peak areas of the R- and S-enantiomers, respectively. An e.e. of $\geq 98.0\%$ is a typical specification for high-purity **(R)-2-Methylpiperazine** (L)-tartaric acid salt.^[7]

Performance of Resolving Agents

While various chiral acids can be used for resolution, (L)-tartaric acid is a well-established and cost-effective agent for resolving 2-methylpiperazine.^{[7][9]} Direct comparative studies are not always available, but the selection of the resolving agent and solvent system is crucial for optimizing both yield and enantiomeric excess.

Parameter	(L)-Tartaric Acid Performance	Reference(s)
Diastereomeric Salt	Forms highly crystalline diastereomeric salts, enabling efficient separation.	[3][9]
Yield	High yields of the desired diastereomeric salt are achievable with optimized conditions.	[9]
Enantiomeric Excess	High optical purity (e.e. $\geq 98\%$) of (R)-2-methylpiperazine is commonly obtained.	[7][9]

Applications in Research and Drug Development

(R)-2-Methylpiperazine is a highly valued chiral building block in the synthesis of Active Pharmaceutical Ingredients (APIs).^[3] Its rigid, diamine structure is incorporated into various molecular scaffolds to modulate properties such as receptor binding, solubility, and metabolic stability.

- Quinolone Antibacterials: It is a key intermediate in the synthesis of potent quinolone antibacterial agents.^[4]

- HIV-1 Inhibitors: Derivatives of **(R)-2-methylpiperazine** have been investigated as inhibitors of the HIV-1 gp120 protein.[10]
- Muscarinic Ligands: Certain N-substituted **(R)-2-methylpiperazines** act as potent and selective M₂ muscarinic receptor ligands.[11]

Conclusion

(R)-2-Methylpiperazine is a fundamental chiral intermediate with significant applications in the pharmaceutical industry. A thorough understanding of its stereochemistry, physicochemical properties, and the methodologies for its preparation in an enantiomerically pure form is essential for its effective use. Both enantioselective synthesis and chiral resolution offer viable routes to this important compound, with the choice of method often depending on factors of scale, cost, and efficiency. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. (R)-(-)-2-甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-(-)-2-Methylpiperazine | 75336-86-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]

- 10. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(R)-2-Methylpiperazine chemical structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662055#r-2-methylpiperazine-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com